

Spectral analysis of 1-Tetradecanol (NMR, IR, Mass Spec)

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Spectral Analysis of 1-Tetradecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **1-Tetradecanol**, a long-chain fatty alcohol, through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document details the spectral data, experimental methodologies, and data interpretation crucial for the identification and characterization of this compound in research and development settings.

Introduction to 1-Tetradecanol

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] It presents as a white, waxy solid and is utilized in various industries, including cosmetics as an emollient, and as an intermediate in the synthesis of other chemical products like surfactants.[1][2] Accurate spectral characterization is paramount for its quality control and for understanding its role in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-Tetradecanol**, both ¹H and ¹³C NMR spectra are essential for its structural elucidation.



¹H NMR Spectral Data

The ¹H NMR spectrum of **1-Tetradecanol** is characterized by signals corresponding to the different protons in its aliphatic chain and the hydroxyl group. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[3][4]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH ₂ -OH (C1)
~1.57	Quintet	2H	-CH ₂ -CH ₂ -OH (C2)
~1.26	Broad Singlet	22H	-(CH ₂)11- (C3-C13)
~0.88	Triplet	3H	-CH ₃ (C14)
Variable	Singlet	1H	-ОН

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **1- Tetradecanol** molecule.



Chemical Shift (δ) ppm	Assignment	
~63.1	-CH2-OH (C1)	
~32.8	-CH ₂ -CH ₂ -OH (C2)	
~31.9	-(CH ₂)n-	
~29.7	-(CH ₂)n-	
~29.6	-(CH ₂)n-	
~29.4	-(CH ₂)n-	
~25.7	-(CH ₂)n-	
~22.7	-CH2-CH3 (C13)	
~14.1	-CH₃ (C14)	

Note: The assignments for the central methylene carbons can be complex due to their similar chemical environments.[5]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a long-chain alcohol like **1-Tetradecanol** is as follows:

- Sample Preparation: Dissolve 10-20 mg of **1-Tetradecanol** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7]
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for the appropriate nucleus (¹H or ¹³C).



Data Acquisition:

- Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
- Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

Data Processing:

- Perform a Fourier transform on the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **1-Tetradecanol** shows characteristic absorption bands for the hydroxyl and alkyl groups.



Frequency (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (hydrogen- bonded)
~2920	Strong, Sharp	C-H stretch (asymmetric, CH ₂)
~2850	Strong, Sharp	C-H stretch (symmetric, CH ₂)
~1465	Medium	C-H bend (scissoring, CH ₂)
~1060	Medium	C-O stretch
~720	Weak	C-H rock (-(CH ₂)n-)

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[8][9]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **1-Tetradecanol** is as follows:

- Sample Preparation (Melt Method):
 - Place a small amount of solid 1-Tetradecanol between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[10]
 - Gently heat the plates to melt the sample, creating a thin liquid film.
 - Allow the sample to cool and solidify between the plates.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the IR spectrometer.
 - Record a background spectrum of the clean, empty salt plates.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



- Data Analysis:
 - Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **1-Tetradecanol** does not typically show a strong molecular ion peak (M⁺) due to the lability of the alcohol functional group. The molecular weight of **1-Tetradecanol** is 214.39 g/mol .[11][12]

m/z	Relative Intensity	Assignment
196	Low	[M-H ₂ O] ⁺
182	Low	[M-C ₂ H ₆] ⁺
43	High	[C₃H₁]+ (base peak)
57	High	[C ₄ H ₉] ⁺
71	High	[C ₅ H ₁₁] ⁺
85	High	[C ₆ H ₁₃] ⁺

Note: The spectrum is often dominated by a series of alkyl fragments separated by 14 Da (CH₂).

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of **1-Tetradecanol**, often coupled with Gas Chromatography (GC-MS), is as follows:

Sample Introduction:



- Dissolve a small amount of 1-Tetradecanol in a volatile organic solvent (e.g., hexane or dichloromethane).
- Inject the solution into the gas chromatograph. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

Ionization:

 In the ion source of the mass spectrometer, the gaseous 1-Tetradecanol molecules are bombarded with high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

Detection:

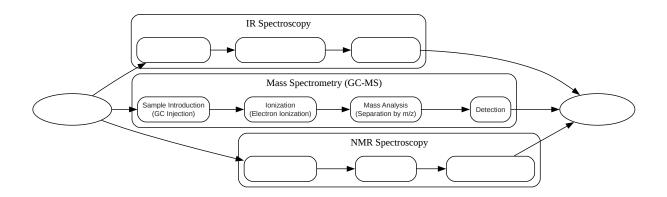
• An electron multiplier or other detector records the abundance of each ion.

Data Analysis:

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations Experimental Workflow

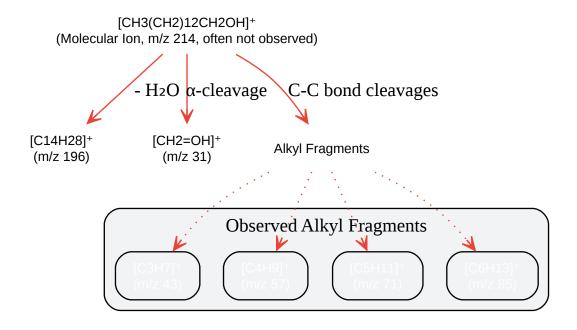




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Caption: General experimental workflow for the spectral analysis of **1-Tetradecanol**.

Proposed Mass Spectrometry Fragmentation of 1-Tetradecanol





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Caption: Proposed fragmentation pathway of **1-Tetradecanol** in electron ionization mass spectrometry.

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